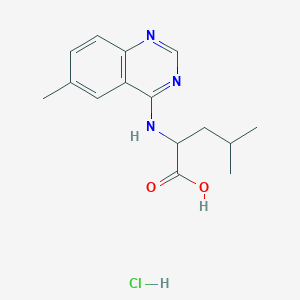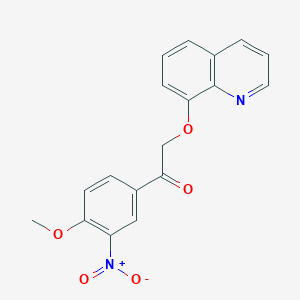
N-(6-methyl-4-quinazolinyl)leucine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-4-quinazolinyl)leucine hydrochloride, also known as ML7, is a small molecule inhibitor of myosin light chain kinase (MLCK). It is commonly used in scientific research to study the role of MLCK in various cellular processes.
Wirkmechanismus
N-(6-methyl-4-quinazolinyl)leucine hydrochloride inhibits MLCK activity by binding to the ATP-binding site on the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of myosin light chain. This leads to a decrease in actomyosin contractility and subsequent inhibition of cellular processes that require actomyosin contractility, such as cell migration and cytokinesis.
Biochemical and Physiological Effects:
N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, cytokinesis, and smooth muscle contraction. It has also been shown to induce apoptosis in cancer cells, possibly through its effects on cytoskeletal dynamics. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has been shown to modulate the activity of ion channels and transporters, including the Na+/H+ exchanger and the Na+/K+ ATPase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride in lab experiments is its specificity for MLCK, which allows for the selective inhibition of actomyosin contractility without affecting other cellular processes. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride has a relatively low molecular weight and can be easily synthesized or purchased from commercial sources. However, one limitation of using N-(6-methyl-4-quinazolinyl)leucine hydrochloride is its potential off-target effects on other kinases or ATP-binding proteins. Additionally, the effects of N-(6-methyl-4-quinazolinyl)leucine hydrochloride on cellular processes may vary depending on the cell type or experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(6-methyl-4-quinazolinyl)leucine hydrochloride, including the development of more potent and selective inhibitors of MLCK, the characterization of MLCK isoforms and their role in cellular processes, and the identification of downstream effectors of MLCK signaling. Additionally, N-(6-methyl-4-quinazolinyl)leucine hydrochloride may have potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
Synthesemethoden
N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be synthesized using a variety of methods, including the reaction of 6-methylquinazoline-4-carboxylic acid with leucine methyl ester hydrochloride in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods involve the use of N-methylmorpholine (NMM) or triethylamine (TEA) as catalysts. The purity of N-(6-methyl-4-quinazolinyl)leucine hydrochloride can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-4-quinazolinyl)leucine hydrochloride is primarily used as a tool compound in scientific research to study the role of MLCK in various cellular processes, including cell migration, cytokinesis, and smooth muscle contraction. It has been shown to inhibit MLCK activity in a dose-dependent manner, leading to decreased phosphorylation of myosin light chain and subsequent inhibition of actomyosin contractility. N-(6-methyl-4-quinazolinyl)leucine hydrochloride has also been used to study the role of MLCK in cell division, as well as the regulation of cytoskeletal dynamics.
Eigenschaften
IUPAC Name |
4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUFENHOZCKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)


![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)